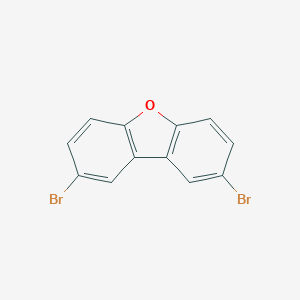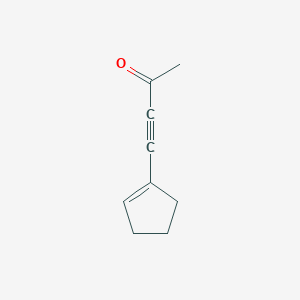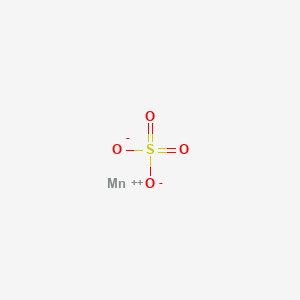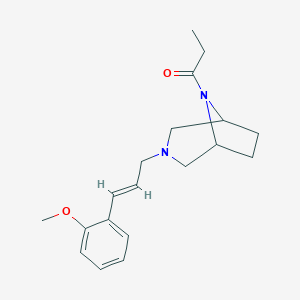
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (MDA19) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MDA19 belongs to the class of compounds known as synthetic cannabinoids, which have shown promising results in treating various disorders, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane acts on the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 by this compound leads to the inhibition of pro-inflammatory cytokines and the reduction of pain and inflammation. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to improve cognitive function, and its neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including the complex synthesis method, the potential for off-target effects, and the lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of more potent and selective CB2 agonists for the treatment of various diseases. Another area of research is the investigation of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its potential use as a therapeutic agent in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound acts on the CB2 receptor, leading to its potent anti-inflammatory and analgesic effects, as well as its ability to improve cognitive function and have neuroprotective effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to its use as a therapeutic agent in humans.
Métodos De Síntesis
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is synthesized through a multi-step process that involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-ol with 3-(o-methoxyphenyl)prop-2-enal in the presence of propionic anhydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of specialized equipment.
Aplicaciones Científicas De Investigación
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1742-26-3 |
|---|---|
Fórmula molecular |
C19H26N2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+ |
Clave InChI |
MSWMQKFIRYVCLY-SOFGYWHQSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
Sinónimos |
3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)
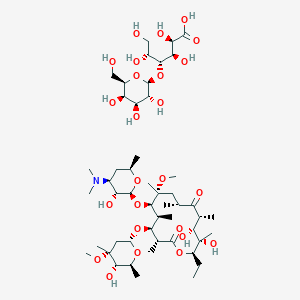
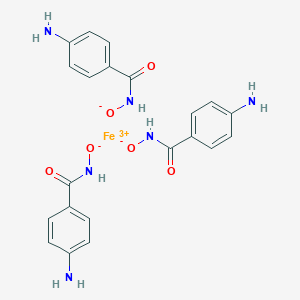

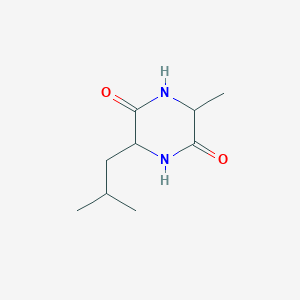

![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)

